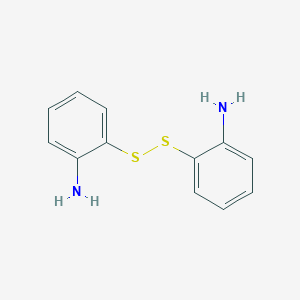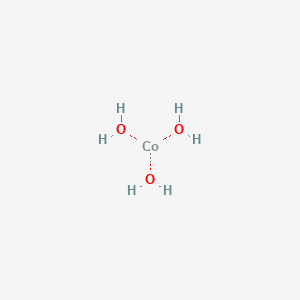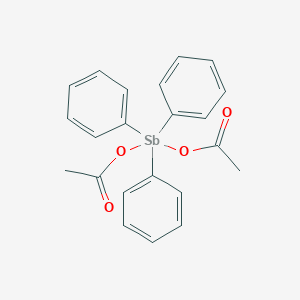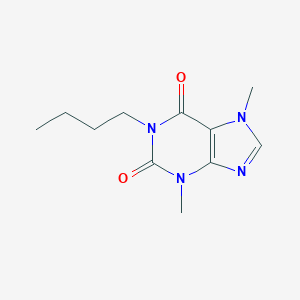
Dipivaloylmethane
Übersicht
Beschreibung
Dipivaloylmethane, also known as 2,2,6,6-Tetramethyl-3,5-heptanedione, is a chemical compound with the molecular formula C11H20O2 . It is a β-diketone compound, which means it has two carbonyl groups separated by a carbon atom .
Synthesis Analysis
Dipivaloylmethane can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Molecular Structure Analysis
The Dipivaloylmethane molecule contains a total of 32 bond(s). There are 12 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s) and 2 ketone(s) (aliphatic) .
Chemical Reactions Analysis
Dipivaloylmethane forms complexes with virtually every metal and metalloid element of the periodic table. This ability is related to keto–enol tautomerism, where the enolate form is prone to complex the element .
Physical And Chemical Properties Analysis
Dipivaloylmethane has a density of 0.9±0.1 g/cm3, a boiling point of 202.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 43.9±3.0 kJ/mol and a flash point of 67.2±0.0 °C .
Wissenschaftliche Forschungsanwendungen
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJNWYBUCUFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049396 | |
| Record name | Dipivaloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10471 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione | |
CAS RN |
1118-71-4 | |
| Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipivaloylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipivaloylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Heptanedione, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipivaloylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPIVALOYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dipivaloylmethane?
A1: The molecular formula of dipivaloylmethane is C11H20O2, and its molecular weight is 184.28 g/mol. []
Q2: What are the key spectroscopic features of dipivaloylmethane?
A2: Dipivaloylmethane can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. [, ] The IR spectrum helps identify the presence of characteristic functional groups like the carbonyl group (C=O). NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides detailed information about the structure and environment of individual atoms in the molecule.
Q3: Why is dipivaloylmethane often used as a ligand in metal complexes?
A3: Dipivaloylmethane acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [, , , ] In the case of dipivaloylmethane, the two oxygen atoms of the carbonyl groups act as donor atoms, forming a chelate complex with the metal ion.
Q4: How does the structure of dipivaloylmethane influence its binding to metals compared to other β-diketones?
A4: The bulky tert-butyl groups in dipivaloylmethane introduce significant steric hindrance. [, , , ] This steric effect influences the stability and reactivity of its metal complexes. For instance, compared to acetylacetone complexes, dipivaloylmethane complexes exhibit higher volatility, making them suitable for gas-phase processes like chemical vapor deposition. [, ]
Q5: How is dipivaloylmethane employed in material science?
A5: Dipivaloylmethane, specifically its metal complexes, plays a crucial role in thin film fabrication through techniques like metal-organic chemical vapor deposition (MOCVD). [, , , , ] For example, it serves as a precursor for depositing materials like lead zirconate titanate (PZT) and strontium titanate (SrTiO3), which are widely used in electronics and optics. [, , ]
Q6: Can dipivaloylmethane be used as a reagent in organic synthesis?
A7: Yes, dipivaloylmethane can act as both a reagent and a substrate in various organic reactions. [] It can undergo C-additions and O-additions, serve as a precursor for heterocycles, and participate in reactions like Michael addition. [, ] For example, dipivaloylmethane was successfully used in the first Michael addition to β-nitrostyrene, highlighting its synthetic utility. []
Q7: How does dipivaloylmethane contribute to the development of single-molecule magnets (SMMs)?
A8: Dipivaloylmethane acts as a common ancillary ligand in the synthesis of SMMs, particularly tetrairon(III) complexes. [, , , , ] The steric bulk of dipivaloylmethane influences the structure and consequently, the magnetic properties of the resulting SMMs. For instance, modifying the dipivaloylmethane ligand with fluorine atoms in [Fe4(L)2(dpm)6] led to enhanced volatility without affecting the magnetic properties, highlighting the potential for vapor-phase processing of SMMs. []
Q8: Have computational methods been applied to study dipivaloylmethane and its complexes?
A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been utilized to investigate the electronic structures and properties of dipivaloylmethane complexes. [, , ] These calculations provide insights into molecular orbitals, energy levels, and electronic transitions, which are valuable for understanding their photophysical and electrochemical behavior.
Q9: What analytical methods are typically used to characterize dipivaloylmethane and its derivatives?
A10: Apart from spectroscopic techniques like IR and NMR, several other analytical methods are employed to study dipivaloylmethane. [, , , , ] These include:
- Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of ions, useful for determining molecular weight and identifying fragments. [, , , ]
- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state dipivaloylmethane complexes, revealing their three-dimensional arrangement. [, , , , ]
- Chromatographic Techniques: Methods like supercritical fluid chromatography (SFC) can separate and analyze dipivaloylmethane and its metal complexes. []
Q10: Are there any environmental concerns associated with dipivaloylmethane?
A11: While specific information on the environmental impact of dipivaloylmethane is limited in the provided research, it's crucial to consider responsible practices for its handling, use, and disposal. [] This includes minimizing waste, exploring recycling options, and adhering to safety regulations to mitigate any potential negative effects on the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















